

# An In-depth Technical Guide to 2,5-Diiodo-1-methylimidazole

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## Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

Cat. No.: B1347217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Diiodo-1-methylimidazole**, a halogenated derivative of 1-methylimidazole. The document details its chemical identifiers, physical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential, though largely unexplored, role in medicinal chemistry.

## Core Data Presentation

### Chemical Identifiers and Properties

A summary of the key chemical identifiers and physicochemical properties for **2,5-Diiodo-1-methylimidazole** is presented in Table 1. This data is crucial for substance identification, characterization, and integration into chemical databases and research platforms.

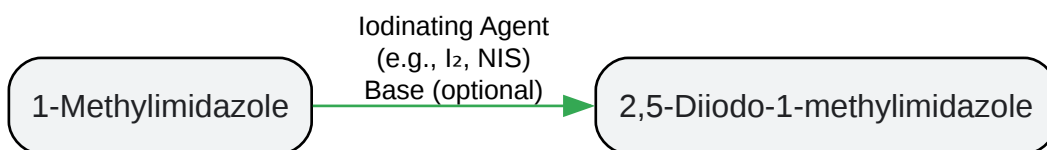
Identifier	Value
CAS Number	86026-81-5[1][2]
IUPAC Name	2,5-diiodo-1-methyl-1H-imidazole[1]
Chemical Formula	C <sub>4</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub> [3][4]
Molecular Weight	333.90 g/mol [4]
PubChem CID	335838[1]
SMILES	CN1C(=CN=C1)I[1]
InChI Key	SZYKHAFVWJNSQU-UHFFFAOYSA-N
Appearance	Solid[3]
Purity	Typically available at 98% purity.[1]

## Experimental Protocols

### Proposed Synthesis of 2,5-Diiodo-1-methylimidazole

While a specific, detailed experimental protocol for the synthesis of **2,5-Diiodo-1-methylimidazole** is not readily available in published literature, a plausible and efficient method can be devised based on the known chemistry of imidazole and its derivatives. The proposed synthesis involves the direct iodination of 1-methylimidazole. The imidazole ring is susceptible to electrophilic substitution, and iodination can be achieved using various iodinating agents.

Reaction Scheme:



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Caption: Proposed synthesis of **2,5-Diiodo-1-methylimidazole**.

#### Methodology:

#### Materials:

- 1-Methylimidazole
- Iodine ( $I_2$ ) or N-Iodosuccinimide (NIS)[5][6]
- Potassium Iodide (KI) (if using  $I_2$ )
- A suitable solvent (e.g., Dichloromethane, Acetonitrile)
- A base (e.g., Sodium Bicarbonate, optional, to neutralize liberated acid)
- Sodium thiosulfate solution (for quenching)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Silica gel for column chromatography

#### Procedure:

- Preparation of the Iodinating Agent: If using molecular iodine, it is often beneficial to pre-mix it with potassium iodide in the chosen solvent to form the more soluble triiodide ion ( $I_3^-$ ), which can act as a milder iodinating species.[7]
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent.
- Iodination: Slowly add the iodinating agent (either a solution of  $I_2$ /KI or solid NIS) to the stirred solution of 1-methylimidazole. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material and the formation of the product. The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
- Work-up: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine

disappears. If a base was not used during the reaction, the mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

- **Extraction and Purification:** Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **2,5-Diiodo-1-methylimidazole**.

## Potential Applications in Drug Development

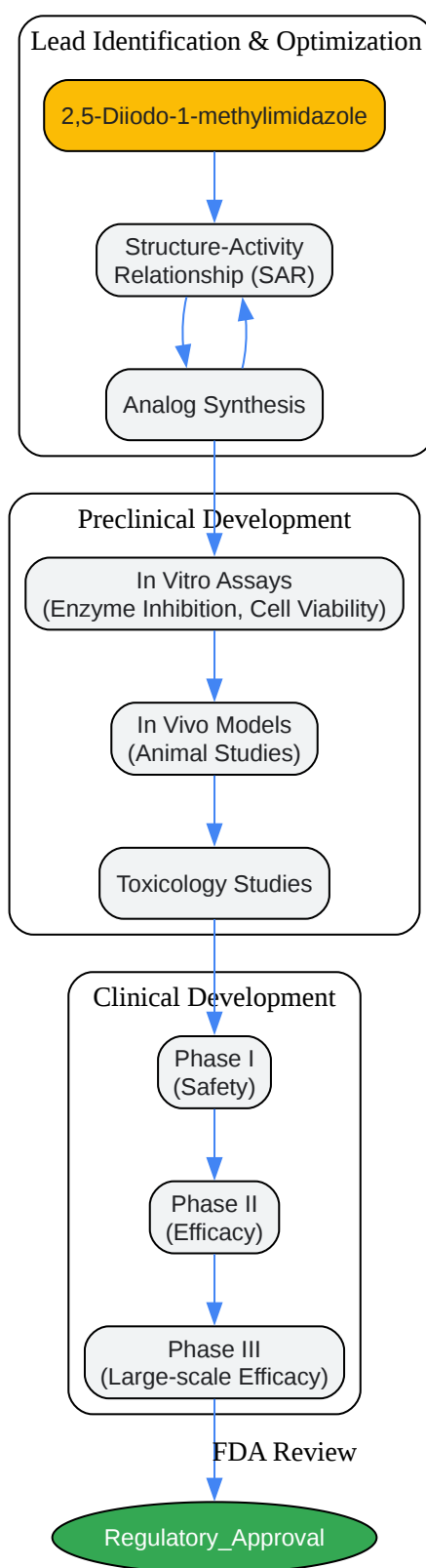
While there is a lack of specific studies on the biological activity of **2,5-Diiodo-1-methylimidazole**, the broader class of substituted imidazoles is of significant interest in medicinal chemistry. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.<sup>[8][9][10][11]</sup>

The introduction of iodine atoms into the imidazole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These changes can, in turn, influence its biological activity. For instance, some methylimidazole derivatives have been shown to affect thyroid function.<sup>[12][13]</sup> It is plausible that iodo-substituted imidazoles could also interact with biological systems where iodine plays a role.

Furthermore, substituted imidazoles have been investigated as inhibitors of various enzymes, such as  $\beta$ -glucosidase and 15-lipoxygenase.<sup>[14][15]</sup> The diiodo-substitution pattern of the target molecule presents a unique scaffold that could be explored for its potential as an enzyme inhibitor.

## Logical Relationships in Drug Discovery

The process of identifying and developing a new drug candidate from a lead compound like **2,5-Diiodo-1-methylimidazole** can be visualized as a structured workflow.



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Caption: A generalized workflow for drug discovery and development.

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